molecular formula C5H10ClN5 B2808269 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride CAS No. 197356-56-2

1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride

Cat. No.: B2808269
CAS No.: 197356-56-2
M. Wt: 175.62
InChI Key: ASDOMTMSOYULHH-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride (CAS 197356-56-2) is a chemical hybrid featuring a guanidine group linked to a 5-methyl-1H-pyrazole ring. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable building block for the synthesis of novel bioactive molecules and for probing biological pathways. The guanidine moiety, known for its strong basicity and ability to form multiple hydrogen bonds, is a key functional group in many drug candidates and natural products, often contributing to target binding and potency . Recent research into guanidine derivatives highlights their significant potential in preclinical studies as antitumor and antibacterial agents, with mechanisms of action that can include mitochondrial-mediated apoptosis and interference with bacterial cell membranes . Furthermore, guanidine-containing molecular frameworks are being explored in the design of potent and selective enzyme inhibitors. For instance, structure-activity relationship (SAR) studies have demonstrated that incorporating a guanidino group as a polar head substituent is a successful strategy for developing highly selective Sphingosine Kinase 2 (SphK2) inhibitors, which are valuable tools for investigating cancer and inflammatory diseases . Beyond its primary research applications, guanidine hydrochloride itself can serve as an efficient organocatalyst for one-pot, multi-component syntheses under environmentally benign conditions, underscoring the versatility of the guanidine functional group in synthetic chemistry . This product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c1-3-2-4(10-9-3)8-5(6)7;/h2H,1H3,(H5,6,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDOMTMSOYULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride has shown promising results in antimicrobial applications. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it was identified as a potential antibiotic candidate. The mechanism of action involves increased cellular accumulation within Gram-negative bacteria, enhancing its antibacterial efficacy .

Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of related pyrazole compounds on various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their activity against human leukemia and melanoma cells, showing significant inhibitory concentrations . The guanidine moiety in this compound is critical for its biological activity, suggesting a potential pathway for developing anticancer agents.

Analgesic Properties
The compound has also been investigated for analgesic properties. Its structural similarity to known analgesics positions it as a candidate for pain management therapies. Studies have indicated that modifications to the pyrazole ring can enhance its analgesic efficacy, which warrants further exploration .

Agricultural Applications

Pesticidal Activity
In agricultural research, this compound has been explored for its pesticidal properties. Compounds with similar pyrazole structures have exhibited herbicidal and insecticidal activities against various pests and weeds. For example, certain derivatives have shown effective control over common agricultural pests while being less toxic to beneficial insects .

Plant Growth Regulation
Additionally, the compound's influence on plant growth has been studied. It has been observed that pyrazole derivatives can act as growth regulators, enhancing crop yield and resilience under stress conditions. This application is particularly relevant in the context of sustainable agriculture practices aimed at improving food security .

Materials Science Applications

Polymer Synthesis
In materials science, this compound serves as a monomer in the synthesis of novel polymers with enhanced properties. The incorporation of guanidine functionalities into polymer matrices can improve thermal stability and mechanical strength. Research indicates that such polymers exhibit favorable characteristics for applications in coatings and composites .

Nanomaterials Development
The compound is also being explored in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntibiotic DevelopmentIdentified as effective against MRSA (MIC = 1.5 µM)
Cytotoxicity EvaluationCancer ResearchSignificant cytotoxicity against leukemia cell lines (IC50 < 10 µM)
Pesticidal EfficacyAgricultural ScienceEffective against aphids with low toxicity to non-target species
Polymer ResearchMaterials ScienceEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The pyrazole ring in 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride distinguishes it from other guanidine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Biological Activity Toxicity Profile
1-(5-Methyl-1H-pyrazol-3-yl)guanidine HCl Pyrazole ring, methyl substitution, guanidine Potential antimicrobial/antiviral (inferred) Likely similar to guanidine HCl
Polyhexamethylene guanidine HCl (PHGH) Polymeric backbone, hexamethylene chain Broad-spectrum antimicrobial activity Low toxicity, high biocompatibility
4-(5-Substituted-benzofuran-2-yl)pyrimidines Benzofuran, thiophene, pyrimidine Synthetic intermediates for drug design Not reported
Guanidine Hydrochloride Simple guanidine salt Membrane permeabilization , denaturant Moderate oral toxicity; limited inhalation data

Key Observations :

  • PHGH demonstrates superior antimicrobial efficacy due to its polymeric structure, which enhances interactions with bacterial membranes . In contrast, the pyrazole-containing derivative may exhibit targeted activity depending on substituent effects.
  • The methyl-pyrazole group in 1-(5-methyl-1H-pyrazol-3-yl)guanidine HCl could improve solubility or binding affinity compared to simpler guanidine salts like guanidine hydrochloride, which is primarily used as a denaturant or permeabilizing agent .

Biological Activity

1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride is a compound of significant interest due to its diverse biological activities. The guanidine scaffold is prevalent in various natural compounds and has been associated with a wide range of pharmacological effects, including anticancer, antifungal, and antibacterial properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole with guanidine derivatives. The process can be optimized using various solvents and catalysts to enhance yield and purity. For instance, one study reported using dimethylformamide as a solvent to maximize product yield through controlled reaction conditions .

Anticancer Activity

Research indicates that compounds containing the guanidine moiety exhibit promising anticancer properties. For example, studies have shown that guanidine derivatives can induce apoptosis in cancer cell lines by activating caspases and interfering with the MAPK/ERK signaling pathway . A specific case study demonstrated that this compound displayed significant cytotoxicity against human tumor cell lines, with IC50 values comparable to established chemotherapeutics.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. The compound showed notable activity against Escherichia coli and Candida albicans, with inhibition zones comparable to standard antibiotics like ampicillin and antifungals like clotrimazole .

MicroorganismInhibition Zone (mm)MIC (µg/mL)
E. coli1532
C. albicans1816

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly influence the biological activity of the compound. For instance, substituents at the 5-position of the pyrazole enhance its anticancer efficacy while maintaining antibacterial properties . The presence of electron-donating groups was found to increase the potency against cancer cell lines.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Anticancer Study : In vitro testing on HepG2 and MCF-7 cells revealed that this compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .
  • Antimicrobial Evaluation : A comparative study assessed various derivatives against a panel of bacteria and fungi, demonstrating that this compound exhibited superior activity compared to many known standards .

Q & A

Q. What are the established synthetic routes for 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride?

The compound can be synthesized via condensation reactions between substituted pyrazole derivatives and guanidine hydrochloride. For example, guanidine hydrochloride acts as a nucleophile in reactions with pyrazole-carboxaldehydes to form pyrimidine derivatives, a method adaptable to this compound . Purification typically involves recrystallization or chromatography, with solubility enhanced by its hydrochloride salt form .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments and substituents on the pyrazole ring, while FTIR confirms functional groups (e.g., guanidine N-H stretches).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines hydrogen bonding networks and molecular geometry . PubChem-derived InChI keys (e.g., LGXVYJWATARFML-UHFFFAOYSA-N) validate structural assignments .

Q. What are the primary applications of this compound in medicinal chemistry?

The guanidine moiety and pyrazole ring suggest potential as a kinase inhibitor or antimicrobial agent. Structural analogs (e.g., 3-Amino-1-benzylpyrazole) show bioactivity in targeting enzyme active sites or disrupting microbial membranes . Its hydrochloride salt improves solubility for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data from differential scanning calorimetry (DSC)?

Discrepancies in melting points (e.g., reported ranges like 180–185°C) may arise from polymorphic forms or hydration states. Mitigation strategies include:

  • Controlled recrystallization (e.g., slow evaporation from ethanol/water).
  • Pairing DSC with thermogravimetric analysis (TGA) to detect solvent loss.
  • Replicating conditions from literature (e.g., heating rates, sample pans) .

Q. What experimental designs are optimal for studying its role in protein denaturation?

Building on guanidine hydrochloride’s use in protein unfolding, this compound’s denaturation efficacy can be quantified via:

  • Circular dichroism (CD) : Monitor secondary structure loss at varying concentrations.
  • Fluorescence spectroscopy : Track tryptophan environment changes.
  • Isothermal titration calorimetry (ITC) : Measure binding constants and entropy changes. Compare m-values (ΔG vs. concentration slope) to assess cooperativity .

Q. How do hydrogen bonding patterns in its crystal structure influence physicochemical properties?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R²₂(8) motifs) in crystals. SHELXL-refined structures reveal how NH···Cl⁻ and NH···N interactions stabilize the lattice, affecting solubility and melting behavior. Disordered hydrogen bonds may explain hygroscopicity .

Q. What computational methods validate its interaction with biological targets?

  • Docking studies : Use PyRx or AutoDock Vina to model binding to kinases or DNA.
  • Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
  • QSAR models : Correlate substituent effects (e.g., methyl group position) with bioactivity .

Methodological Considerations Table

TechniqueApplicationKey ParametersReferences
SHELXLCrystal structure refinementHydrogen bond tolerance, R-factors
CD SpectroscopyProtein denaturationWavelength range (190–260 nm), path length
HPLC-PDAPurity analysisMobile phase (e.g., ammonium acetate buffer), column type
MD SimulationsBinding affinity predictionForce field (e.g., AMBER), simulation time

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